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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B195540

Introduction

2'-Hydroxyacetophenone, an aromatic ketone, is a significant compound in various fields,
including organic synthesis and as a flavoring agent. Its chemical structure and purity are
critical for its applications, necessitating thorough characterization using modern spectroscopic
techniques. This guide provides an in-depth overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 2'-Hydroxyacetophenone, aimed
at researchers, scientists, and professionals in drug development. The document outlines
detailed experimental protocols and presents a clear, tabulated summary of the spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. Both *H and 3C NMR spectra provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopy

The *H NMR spectrum of 2'-Hydroxyacetophenone provides information on the number of
different types of protons and their neighboring environments.

Experimental Protocol: The *H NMR spectrum was recorded on a JEOL instrument operating at
a frequency of 90 MHz.[1][2] The sample was dissolved in deuterated chloroform (CDCIs),
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which served as the solvent.[1][2]

Data:

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
12.25 S 1H -OH (phenolic)
7.78 - 7.66 m 1H Ar-H
7.47 - 7.36 m 1H Ar-H
7.01-6.79 m 2H Ar-H
2.61 S 3H -COCHs

Table 1: *H NMR data for 2'-Hydroxyacetophenone in CDCls.[1]

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the

molecule.

Experimental Protocol: The 133C NMR spectrum was obtained using a Varian spectrometer

operating at a frequency of 25.16 MHz.[1] The solvent used was deuterated chloroform

(CDCl3).[1]

Data:

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://hmdb.ca/spectra/nmr_one_d/3813
https://www.benchchem.com/product/b195540?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6) ppm

Assignment

204.55 C=0 (ketone)
162.40 C-OH (aromatic)
136.41 Ar-C

130.78 Ar-C

119.73 Ar-C

118.94 Ar-C

118.32 Ar-C

26.48 -CHs

Table 2: 13C NMR data for 2'-Hydroxyacetophenone in CDCls.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using the Neat technique, where a thin

film of the liquid sample is placed between two salt plates.[1]

Data:

Wavenumber (cm~?) Intensity Assignment

~3400 Broad O-H stretch (phenolic)

~1640 Strong C=0 stretch (ketone)

~1600, 1480, 1450 Medium-Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (phenol)

750 Strong C-H bend (ortho-disubstituted

aromatic)
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Table 3: Characteristic IR absorption bands for 2'-Hydroxyacetophenone.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of the compound.

Experimental Protocol: The mass spectrum was obtained using an EI-B (Electron lonization)
source on a HITACHI M-80 instrument.[1][3]

Data:
m/z Relative Intensity (%) Assignment
136 60.22 [M]* (Molecular ion)
121 99.99 [M-CHs]*
93 16.48 [M-COCHGs]*
65 17.75 [CsHs]*
43 10.31 [CHsCOJ*

Table 4: Mass spectrometry data (Electron lonization) for 2'-Hydroxyacetophenone.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like 2'-Hydroxyacetophenone.
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Workflow for spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2'-Hydroxyacetophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195540#spectroscopic-data-of-2-
hydroxyacetophenone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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